5-Chloro-1H-inden-2(3H)-one
Overview
Description
5-Chloro-1H-inden-2(3H)-one is an organic compound with the molecular formula C9H7ClO It is a derivative of indene, a bicyclic hydrocarbon, where a chlorine atom is substituted at the 5th position and a ketone group is present at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-inden-2(3H)-one typically involves the chlorination of indene followed by oxidation. One common method is:
Chlorination of Indene: Indene is reacted with chlorine gas in the presence of a catalyst such as iron(III) chloride to yield 5-chloroindene.
Oxidation: The 5-chloroindene is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient chlorination and oxidation processes. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1H-inden-2(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-inden-2(3H)-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chlorine atom and the ketone group can influence its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
5-Chloro-1H-indene: Similar structure but lacks the ketone group.
1H-Indene-2(3H)-one: Lacks the chlorine substitution.
5-Bromo-1H-inden-2(3H)-one: Similar structure with bromine instead of chlorine.
Uniqueness: 5-Chloro-1H-inden-2(3H)-one is unique due to the presence of both the chlorine atom and the ketone group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
5-chloro-1,3-dihydroinden-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMPPHUZDOMQDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC2=C1C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618666 | |
Record name | 5-Chloro-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74444-81-8 | |
Record name | 5-Chloro-1,3-dihydro-2H-inden-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20618666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2,3-dihydro-1H-inden-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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